

Spectroscopic Data of Haenamindole: A Technical Guide

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Compound of Interest

Compound Name: Haenamindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Haenamindole**, an unusual diketopiperazine derivative isolated from marine-derived fungi of the *Penicillium* species. The structural elucidation of this complex natural product was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). This document summarizes the key spectroscopic data and the experimental protocols used for their acquisition, serving as a vital resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of **Haenamindole**.

Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data for **Haenamindole**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	513.2758	513.2755	C ₃₀ H ₃₇ N ₄ O ₄

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The planar structure and relative stereochemistry of **Haenamindole** were elucidated through extensive NMR studies. The ^1H and ^{13}C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ^1H NMR Spectroscopic Data for **Haenamindole** (in DMSO-d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
4	7.29	d	7.8
5	7.02	t	7.8
6	7.11	t	7.8
7	7.53	d	7.8
10	4.60	s	
11a	3.35	m	
11b	3.25	m	
12	7.20-7.35	m	
13	7.20-7.35	m	
14	7.20-7.35	m	
15	7.20-7.35	m	
16	7.20-7.35	m	
18a	2.95	dd	13.5, 4.5
18b	2.85	dd	13.5, 9.5
19	4.35	m	
21	5.35	s	
24	3.95	s	
25a	3.05	dd	13.5, 4.5
25b	2.90	dd	13.5, 8.5
26	4.10	m	
28	7.20-7.35	m	
29	7.20-7.35	m	
30	7.20-7.35	m	

31	7.20-7.35	m
32	7.20-7.35	m
NH-8	10.95	s
NH-22	8.50	s
OH-23	10.85	s

Table 3: ^{13}C NMR Spectroscopic Data for **Haenamindole** (in DMSO- d_6)

Position	δ (ppm)
2	165.8
3a	127.5
4	118.5
5	119.5
6	121.5
7	111.5
7a	136.5
9	108.0
10	55.0
11	45.5
12	138.0
13	129.0
14	128.5
15	126.5
16	128.5
17	129.0
18	38.0
19	58.5
20	166.0
21	82.5
23	160.5
24	60.0
25	37.5

26	54.5
27	137.5
28	129.5
29	128.0
30	126.0
31	128.0
32	129.5

Experimental Protocols

Mass Spectrometry

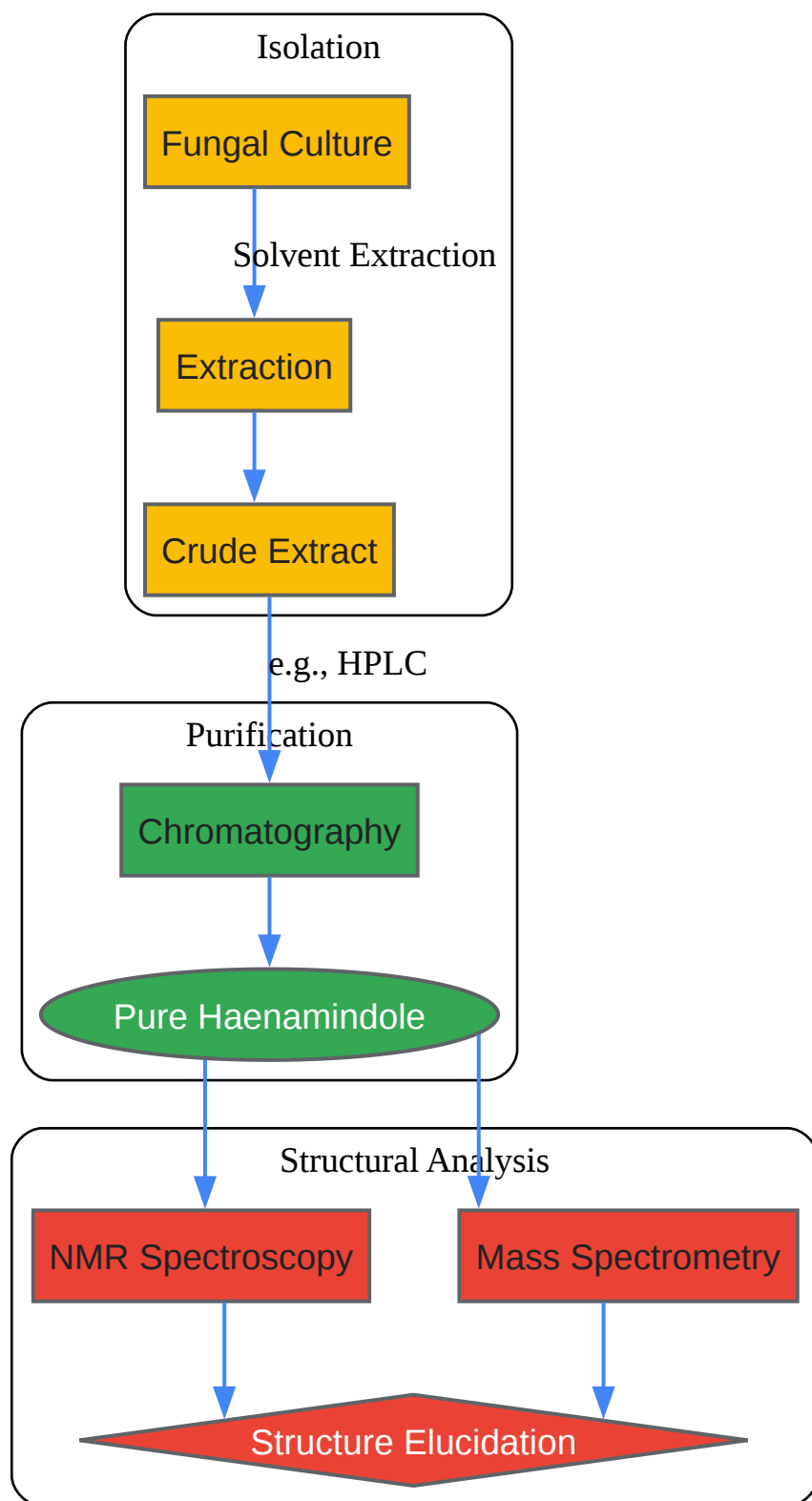
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The data was obtained in the positive ion mode. The molecular formula was determined by analyzing the accurate mass of the protonated molecule $[M+H]^+$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer, typically operating at 500 or 600 MHz for the ^1H nucleus. The sample was dissolved in DMSO- d_6 . The experimental set included one-dimensional ^1H and ^{13}C NMR, as well as two-dimensional experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These 2D NMR techniques were crucial for establishing the connectivity of protons and carbons within the molecule, and thus for the complete structural assignment of **Haenamindole**.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of **Haenamindole** is depicted in the following diagram. This process involves the cultivation of the producing fungus, extraction of the secondary metabolites, chromatographic separation to isolate the pure compound, and finally, structural elucidation using spectroscopic methods.



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